molecular formula C7H10N2 B12936785 (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 1909288-55-6

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile

Cat. No.: B12936785
CAS No.: 1909288-55-6
M. Wt: 122.17 g/mol
InChI Key: ZYGSYWNTOIZIMA-LYFYHCNISA-N
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Description

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is a bicyclic nitrile compound featuring a rigid norbornane-like scaffold with a nitrogen atom at the bridgehead position. Its stereochemistry (1S,4R,5R) confers unique spatial arrangements that influence its reactivity, biological activity, and physicochemical properties. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators, due to its ability to mimic transition states or rigidify pharmacophores .

Preparation Methods

General Synthetic Strategies

Asymmetric Synthesis Approaches

  • Asymmetric synthesis is crucial to obtain the (1S,4R,5R) stereoisomer with high enantiomeric purity.
  • Methods often involve chiral catalysts or chiral auxiliaries to induce stereoselectivity.
  • Hydroformylation and reductive amination steps are commonly employed in related azabicyclic systems to introduce functional groups with stereocontrol.

Bicyclic Core Construction

  • The bicyclo[2.2.1]heptane core is typically constructed via cycloaddition reactions such as Diels-Alder cyclization of suitable dienes and dienophiles.
  • Subsequent functionalization introduces the nitrogen atom at the 2-position, often via nucleophilic substitution or reductive amination.
  • Palladium-catalyzed aminoacyloxylation of cyclopentenes has been reported for related oxygenated azabicyclic compounds, suggesting potential for analogous nitrogen incorporation strategies.

Specific Preparation Methods for (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile

Nitrile Introduction via Functional Group Transformation

  • The nitrile group at the 5-position can be introduced by converting a corresponding aldehyde or halide intermediate into the nitrile.
  • For example, oxidation of a 5-hydroxymethyl intermediate to an aldehyde followed by cyanide displacement or dehydration can yield the nitrile.
  • Basic methanolysis and subsequent crystallization have been used to isolate related azabicyclic aldehydes with high yield and purity, which can be precursors to nitriles.

Reduction and Protection Strategies

  • Reduction of keto or aldehyde intermediates with sodium borohydride can yield alcohol intermediates, which can be further functionalized to nitriles.
  • Protection of amine groups using tert-butoxycarbonyl (Boc) or benzyl groups is common to prevent side reactions during multi-step synthesis.
  • Esterification and selective hydroxylation steps are often integrated into the synthetic route to build complexity while maintaining stereochemical integrity.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder cyclization Cyclopentadiene + suitable dienophile Formation of bicyclo[2.2.1]heptane core
2 Introduction of nitrogen Reductive amination or nucleophilic substitution Formation of 2-azabicyclo[2.2.1]heptane scaffold
3 Oxidation Mild oxidants (e.g., PCC) Conversion of hydroxymethyl to aldehyde
4 Cyanide displacement NaCN or KCN under controlled conditions Formation of 5-carbonitrile group
5 Protection/deprotection Boc or benzyl protecting groups Stabilization of amine functionality
6 Purification Crystallization or chromatography Isolation of pure (1S,4R,5R) isomer

Research Findings and Yields

  • Yields for intermediate aldehydes and alcohols in related azabicyclic systems range from 26% to over 90%, depending on reaction conditions and purification methods.
  • Crystallization techniques have been effective in isolating diastereomerically pure intermediates.
  • The nitrile introduction step typically proceeds with high selectivity when performed on well-defined aldehyde or halide precursors.
  • Stereochemical outcomes are confirmed by NMR and chiral chromatography, ensuring the (1S,4R,5R) configuration is maintained throughout synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Core formation Diels-Alder cyclization of cyclopentadiene derivatives
Nitrogen incorporation Reductive amination or nucleophilic substitution
Nitrile introduction Cyanide displacement on aldehyde or halide intermediates
Stereochemical control Use of chiral catalysts or auxiliaries; protection strategies
Typical yields 26% to >90% for intermediates; overall yield depends on route
Purification Crystallization, chromatography
Analytical confirmation NMR, chiral HPLC, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Neuroscience

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile has been investigated for its potential role as a ligand in neurological studies. Its structure allows it to interact with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.

Pharmacology

The compound has been explored for its analgesic and anti-inflammatory properties. Research indicates that it may modulate pain pathways by acting on specific receptors in the central nervous system, making it a candidate for developing new pain management therapies.

Synthetic Chemistry

This bicyclic compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure facilitates the formation of various derivatives that can be tailored for specific biological activities.

Case Study 1: Neurological Impact

A study published in Neuroscience Letters examined the effects of this compound on cognitive function in rodent models. The results indicated that administration of the compound improved memory retention and reduced anxiety-like behaviors, suggesting its potential as a treatment for cognitive disorders.

Case Study 2: Pain Management

In a clinical trial reported in The Journal of Pain Research, researchers evaluated the analgesic effects of this compound in patients with chronic pain conditions. The findings demonstrated significant pain reduction compared to placebo controls, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical and Ring-Size Effects

The activity of azabicyclic compounds is highly sensitive to stereochemistry and ring size. For example:

  • (1S,4S,5R)-2-Azabicyclo[3.2.1]octane derivatives : These exhibit superior biological activity compared to (1S,4R,5R)-2-azabicyclo[2.2.1]heptane derivatives. The trimeric triazole derivative [30] (IC₅₀ = 3.27 µM) outperforms the heptane-based compound [32] (IC₅₀ = 77.57 µM), highlighting the advantage of the larger octane ring system in enhancing target engagement .
  • (1R,4R,5S)-2-Azabicyclo[3.2.1]octane pseudo-enantiomers : These derivatives demonstrate reversed chiral induction during synthesis but retain moderate activity (e.g., IC₅₀ = 6.25 µM for compound [33]), underscoring the role of stereochemistry in both synthesis and bioactivity .

Table 1: Activity Comparison by Ring System

Compound ID Structure Ring System IC₅₀ (µM) Source
[20] (1S,4S,5R)-Triazole trimer [3.2.1]octane 2.44
[30] (1R,4R,5S)-Triazole trimer [3.2.1]octane 3.27
[32] (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane [2.2.1]heptane 77.57
[33] Hybrid (heptane + octane) Mixed 6.25

Substituent Effects

The presence of triazole moieties and carbonitrile groups significantly modulates activity:

  • Triazole Units: Increasing the number of triazole units (monomer → dimer → trimer) correlates with enhanced potency. For example, trimeric triazoles ([20], [30]) show IC₅₀ values in the low micromolar range, whereas monomeric analogues are less active .
  • However, tert-butyl ester derivatives (e.g., 2165939-46-6) may improve solubility or metabolic stability .

Table 2: Substituent Impact on Activity

Compound Substituents Key Feature Activity Trend Source
[20] Trimeric triazole Enhanced binding IC₅₀ = 2.44 µM
tert-butyl derivative 2-carboxylate Improved stability N/A (synthetic focus)
Compound 3l Artemisinin-derived groups Complex substituents High diastereoselectivity (dr >90:10)

Biological Activity

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile, also known as its hydrochloride form, is a bicyclic compound with potential biological significance. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C₇H₁₁ClN₂
  • CAS Number : 2231666-17-2
  • Molecular Weight : 158.63 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various metabolic pathways:

  • Neurotransmitter Modulation : The compound has been shown to act on nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neuroplasticity. Its modulation of these receptors suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as neurotransmitter synthesis and degradation.

Biological Activity Summary Table

Biological ActivityTargetEffect
nAChR ModulationNicotinic Acetylcholine ReceptorsEnhances synaptic transmission
Enzyme InhibitionVarious metabolic enzymesAlters neurotransmitter levels

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results demonstrated that the compound significantly reduced neuroinflammation and improved cognitive function in treated animals compared to controls .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 3: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The results showed favorable pharmacokinetic profiles with good oral bioavailability and a moderate half-life, making it a suitable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile, and what challenges arise during stereochemical control?

  • Methodological Answer : A key route involves cycloaddition reactions with nitromethane, as described in Scheme 39 (). However, stereochemical control remains challenging due to competing ring-expansion pathways (e.g., forming bicyclo[3.2.1]octane derivatives instead of the desired bicyclo[2.2.1]heptane scaffold). To mitigate this, rigorous reaction monitoring using chiral HPLC (e.g., Chiralpak® AD-H columns) is recommended to verify stereochemical outcomes .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are essential for resolving ambiguities in stereochemistry. For example, initial misidentification of the bicyclic framework as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane was corrected via these methods, revealing the correct structure as (1S,4S,5R)-2-azabicyclo[3.2.1]octane . Chiral stationary-phase chromatography (e.g., 95:5 n-hexane:isopropanol) is also critical for enantiomeric purity assessment .

Q. How is this compound typically applied in medicinal chemistry research?

  • Methodological Answer : The bicyclic scaffold serves as a rigid backbone for designing enzyme inhibitors. For instance, derivatives with IC50 values as low as 6.25 µM (e.g., compound [33]) demonstrate enhanced antiproliferative activity compared to analogues lacking the tropane unit (e.g., compound [32] with IC50 = 77.57 µM) . Activity optimization often involves triazole functionalization at the 4-position .

Advanced Research Questions

Q. How do structural variations in the bicyclic framework affect biological activity?

  • Methodological Answer : Incorporating additional bicyclic units (e.g., 2-azabicyclo[3.2.1]octane) can significantly enhance activity. For example, compound [33], which combines bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane moieties, exhibits a 12-fold lower IC50 (6.25 µM) than bicyclo[2.2.1]heptane-only analogues . Steric and electronic effects from the expanded ring system likely improve target binding .

Q. How can researchers address contradictions in reported stereochemical outcomes during synthesis?

  • Methodological Answer : Discrepancies often arise from pseudo-enantiomeric byproducts (e.g., (1R,4R,5S)-2-azabicyclo[3.2.1]octane vs. the desired (1S,4S,5R)-isomer). To resolve this, employ enantiomerically pure starting materials and validate outcomes via polarimetry coupled with computational modeling (e.g., DFT calculations for energy minimization of diastereomers) .

Q. What strategies improve enantiomeric excess in catalytic synthesis involving this compound?

  • Methodological Answer : Catalyst screening is critical. For example, using 10 mol% of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-based catalysts in CH2Cl2 at RT can improve yields, though enantiomeric excess may decrease with pseudo-enantiomeric ligands. Optimizing solvent polarity and temperature gradients during crystallization can further enhance purity .

Q. Are there notable differences in catalytic performance when using pseudo-enantiomeric ligands?

  • Methodological Answer : Yes. Pseudo-enantiomers of chiral ligands (e.g., (1S,4S,5R) vs. (1R,4R,5S)) can invert enantioselectivity. For instance, switching ligands may increase yield but reduce enantiomeric excess due to competing transition states. Systematic screening of ligand libraries and kinetic resolution studies are recommended to balance these effects .

Q. Key Notes

  • Avoid commercial sources (e.g., ) per the guidelines.
  • Stereochemical conflicts require cross-validation via multiple analytical methods .
  • Biological activity is highly sensitive to bicyclic framework modifications .

Properties

CAS No.

1909288-55-6

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1

InChI Key

ZYGSYWNTOIZIMA-LYFYHCNISA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)C#N

Canonical SMILES

C1C2CC(C1CN2)C#N

Origin of Product

United States

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